molecular formula C7H5Cl2NO2 B108784 Methyl 2,6-dichloroisonicotinate CAS No. 42521-09-5

Methyl 2,6-dichloroisonicotinate

Cat. No. B108784
Key on ui cas rn: 42521-09-5
M. Wt: 206.02 g/mol
InChI Key: XSKGHSUHOYEBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

2,6-Dichloroisonicotinic acid was (5 g, 26.04 mmol) was suspended in anhydrous toluene (75 ml). Thionyl chloride (19 ml, 260.4 mmol) was added and the mixture was heated to reflux for 4 h. The excess thionyl chloride was removed and solvent was removed in vacuo. Anhydrous MeOH (25 ml) was added and reaction was stirred for a further 4 h. Solvents were removed in vacuo to give a white colored solid which was dried under vacuum (4.8 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[C:16]1(C)C=CC=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([O:7][CH3:16])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for a further 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Anhydrous MeOH (25 ml) was added
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white colored solid which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum (4.8 g)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(C(=O)OC)C=C(N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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